molecular formula C45H60O24 B115203 Acuminatoside CAS No. 142735-71-5

Acuminatoside

Cat. No.: B115203
CAS No.: 142735-71-5
M. Wt: 984.9 g/mol
InChI Key: NXXVKOAEAAJROE-UHFFFAOYSA-N
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Description

The compound “Acuminatoside” is a complex organic molecule that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, with its intricate structure, is likely to exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, selective oxidation and reduction reactions, and glycosylation reactions. The starting materials are usually simpler flavonoid structures, which are then elaborated through a series of chemical transformations.

Industrial Production Methods

Industrial production of such complex molecules is often challenging and may involve biotechnological approaches, such as the use of engineered microorganisms to produce the compound through fermentation processes. Alternatively, semi-synthetic methods, where a naturally occurring precursor is chemically modified, may be employed.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group in the chromenone moiety can be reduced to form a dihydro derivative.

    Substitution: The methoxy group can be replaced by other substituents through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols or amines under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield dihydro derivatives.

Scientific Research Applications

The compound is likely to have several scientific research applications, including:

    Chemistry: As a model compound for studying complex organic synthesis and reaction mechanisms.

    Biology: Investigating its role in plant metabolism and its potential as a natural product with biological activity.

    Medicine: Exploring its potential as a therapeutic agent due to its antioxidant, anti-inflammatory, and anticancer properties.

    Industry: Potential use in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with various molecular targets, such as enzymes and receptors. The hydroxyl groups may participate in hydrogen bonding and redox reactions, while the chromenone moiety may interact with hydrophobic pockets in proteins. The specific pathways involved would depend on the biological context and the specific targets.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: A well-known flavonoid with antioxidant properties.

    Kaempferol: Another flavonoid with anti-inflammatory and anticancer activities.

    Luteolin: Known for its anti-inflammatory and neuroprotective effects.

Uniqueness

The uniqueness of “Acuminatoside” lies in its complex structure, which may confer unique biological activities and chemical reactivity compared to simpler flavonoids.

Properties

CAS No.

142735-71-5

Molecular Formula

C45H60O24

Molecular Weight

984.9 g/mol

IUPAC Name

7-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one

InChI

InChI=1S/C45H60O24/c1-15(2)6-11-20-22(63-45-41(34(57)29(52)24(14-47)65-45)69-43-36(59)32(55)28(51)23(13-46)64-43)12-21(48)25-30(53)39(37(66-38(20)25)18-7-9-19(60-5)10-8-18)67-44-40(33(56)27(50)17(4)62-44)68-42-35(58)31(54)26(49)16(3)61-42/h6-10,12,16-17,23-24,26-29,31-36,40-52,54-59H,11,13-14H2,1-5H3

InChI Key

NXXVKOAEAAJROE-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C7=CC=C(C=C7)OC)C)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C7=CC=C(C=C7)OC)C)O)O)O)O)O

Synonyms

acuminatoside
anhydroicaritin-3-O-alpha-L-rhamnopyranosyl-(1-2)-alpha-L-rhamnopyranosyl-7-O-beta-D-glucopyranosyl-(1-2)-beta-D-glucopyranoside

Origin of Product

United States

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